molecular formula C18H18N2O5S2 B2887036 Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate CAS No. 919755-80-9

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate

Cat. No.: B2887036
CAS No.: 919755-80-9
M. Wt: 406.47
InChI Key: GROPRTSEAPVVKE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant biological activities. This particular compound is notable for its complex structure, which includes cyano, methyl, and methylsulfonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the cyano and methyl groups. The final steps involve the acylation of the thiophene ring with 4-(methylsulfonyl)phenylacetic acid and subsequent esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functions, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • 4-(5-cyano-{4-(fur-2-yl)}thiophene-2-carboxylate

Uniqueness

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other thiophene derivatives and makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-25-18(22)16-11(2)14(10-19)17(26-16)20-15(21)9-12-5-7-13(8-6-12)27(3,23)24/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPRTSEAPVVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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